molecular formula C16H23BO3 B14051227 2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14051227
M. Wt: 274.2 g/mol
InChI Key: GLBDIOFPRBHFIR-UHFFFAOYSA-N
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Description

2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutoxyphenyl group and a dioxaborolane ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-cyclobutoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, cyclobutoxyphenyl alcohols, and other functionalized aromatic compounds .

Scientific Research Applications

2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It also participates in various organic reactions, facilitating the formation of new chemical bonds through its reactive boron center .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyclobutoxyphenyl)methanamine hydrochloride
  • Cyclobutylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane

Uniqueness

2-(2-Cyclobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclobutoxyphenyl group and a dioxaborolane ring. This structure imparts distinct chemical properties, making it a versatile compound in various synthetic applications.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-(2-cyclobutyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-10-5-6-11-14(13)18-12-8-7-9-12/h5-6,10-12H,7-9H2,1-4H3

InChI Key

GLBDIOFPRBHFIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CCC3

Origin of Product

United States

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